4-chloro-1-methyl-1H-indole-2-carboxylic acid CAS number 23967-44-4
4-chloro-1-methyl-1H-indole-2-carboxylic acid CAS number 23967-44-4
An In-depth Technical Guide to 4-chloro-1-methyl-1H-indole-2-carboxylic Acid (CAS: 23967-44-4)
Authored by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of 4-chloro-1-methyl-1H-indole-2-carboxylic acid (CAS No. 23967-44-4), a substituted indole derivative of significant interest in contemporary drug discovery and chemical synthesis. This document delineates its fundamental physicochemical properties, outlines established synthesis and purification strategies, and explores its emerging applications, particularly as a scaffold for novel therapeutic agents. Detailed analytical methodologies for characterization and key experimental protocols are presented to equip researchers, scientists, and drug development professionals with the practical insights required for its effective utilization. All discussions are grounded in authoritative references to ensure scientific integrity and to provide a foundation for further investigation.
Introduction and Significance
The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and approved pharmaceuticals.[1] Its unique electronic properties and ability to participate in various biological interactions have made it a focal point for the design of novel therapeutic agents. 4-chloro-1-methyl-1H-indole-2-carboxylic acid belongs to this important class of heterocyclic compounds. The strategic placement of a chloro group at the 4-position, a methyl group on the indole nitrogen, and a carboxylic acid at the 2-position creates a molecule with distinct steric and electronic features. These substitutions are not merely decorative; they are critical for modulating biological activity, solubility, and metabolic stability.
Recent research has highlighted the potential of the indole-2-carboxylic acid core in the development of novel HIV-1 integrase strand transfer inhibitors (INSTIs).[2][3] The carboxylic acid and indole nitrogen are capable of chelating essential magnesium ions (Mg²⁺) within the enzyme's active site, a key mechanism for disrupting the viral replication cycle.[2][3] This guide will delve into the technical specifics of this compound, providing a foundational resource for its application in advanced research.
Physicochemical and Structural Properties
A thorough understanding of a compound's physical and chemical properties is fundamental to its application in research and development. The key computed properties for 4-chloro-1-methyl-1H-indole-2-carboxylic acid are summarized below.
| Property | Value | Source |
| CAS Number | 23967-44-4 | [4] |
| Molecular Formula | C₁₀H₈ClNO₂ | [4][] |
| Molecular Weight | 209.63 g/mol | [4][] |
| IUPAC Name | 4-chloro-1-methylindole-2-carboxylic acid | [4][] |
| InChI Key | VGCZPBOQBLXWRG-UHFFFAOYSA-N | [4][] |
| Hydrogen Bond Donor Count | 1 | [4] |
| Hydrogen Bond Acceptor Count | 2 | [4] |
| Rotatable Bond Count | 1 | [4] |
| Topological Polar Surface Area | 49.6 Ų | [4] |
Table 1: Core physicochemical properties of 4-chloro-1-methyl-1H-indole-2-carboxylic acid.
Synthesis and Purification
A plausible synthetic pathway is outlined below:
Caption: Plausible synthetic workflow for the target compound.
Purification Protocol: Post-synthesis, the crude product requires purification to meet analytical standards for research.
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Extraction: The reaction mixture is typically quenched with water and extracted with an organic solvent like ethyl acetate. The organic layers are combined, washed with brine, and dried over anhydrous sodium sulfate.
-
Chromatography: The crude solid is purified by flash column chromatography on silica gel. A gradient elution system, for example, starting with hexane and gradually increasing the polarity with ethyl acetate, is effective for separating the product from starting materials and byproducts.
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Recrystallization: For final purification, recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) can be employed to yield the final product as a crystalline solid.
Applications in Drug Discovery: A Focus on HIV-1 Integrase Inhibition
The indole-2-carboxylic acid scaffold has emerged as a promising starting point for the design of novel HIV-1 integrase inhibitors.[3] HIV-1 integrase is a critical enzyme that catalyzes the insertion of the viral DNA into the host cell's genome, an essential step in the viral replication cycle.[2] The active site of this enzyme contains two crucial Mg²⁺ ions.
Mechanism of Action: The inhibitory activity of indole-2-carboxylic acid derivatives stems from their ability to function as metal-chelating agents.[2] The carboxylic acid at the C2 position and the indole nitrogen act as a bidentate ligand, binding to the two Mg²⁺ ions in the integrase active site. This chelation disrupts the enzyme's catalytic function, preventing it from processing the viral DNA and effectively halting the integration process.[3] The aromatic indole ring can further stabilize this interaction through π-π stacking with viral DNA bases in the active region.[2]
Caption: Proposed chelation mechanism of indole-2-carboxylic acid inhibitors.
Derivatives of this core structure are actively being synthesized and evaluated to optimize potency and pharmacokinetic properties.[2][3] The 4-chloro substituent on the target molecule likely plays a role in modulating electronic properties and providing an additional vector for interaction within the enzyme's binding pocket.
Analytical Characterization
Rigorous analytical characterization is essential to confirm the identity, purity, and structure of the synthesized compound. A multi-technique approach is standard practice.
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High-Performance Liquid Chromatography (HPLC): HPLC is the industry-preferred method for assessing the purity of small molecules.[6] A reversed-phase C18 column with a mobile phase gradient of water and acetonitrile (often containing 0.1% formic acid or trifluoroacetic acid to improve peak shape) is typically used. Purity is determined by the area percentage of the main peak detected by a UV detector.
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Mass Spectrometry (MS): Mass spectrometry provides crucial information about the molecular weight of the compound.[7] Electrospray ionization (ESI) is commonly used, and high-resolution mass spectrometry (HRMS) can confirm the elemental composition to within a few parts per million, providing strong evidence for the chemical formula.[2]
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Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy are indispensable for structural elucidation. These techniques provide detailed information about the chemical environment of each hydrogen and carbon atom, allowing for unambiguous confirmation of the connectivity and substitution pattern of the indole ring.
Experimental Protocol: In Vitro HIV-1 Integrase Strand Transfer Assay
This protocol outlines a representative biochemical assay to evaluate the inhibitory activity of 4-chloro-1-methyl-1H-indole-2-carboxylic acid against the strand transfer function of HIV-1 integrase.
Caption: Workflow for an in vitro HIV-1 integrase inhibition assay.
Step-by-Step Methodology:
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Compound Preparation: Prepare a stock solution of 4-chloro-1-methyl-1H-indole-2-carboxylic acid in 100% DMSO. Create a serial dilution series in assay buffer to achieve the desired final concentrations for testing.
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Reaction Setup: In a 96-well plate, add the diluted test compound or vehicle control (DMSO).
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Enzyme/Substrate Addition: Add a pre-mixed solution of recombinant HIV-1 integrase enzyme and a biotinylated donor DNA substrate to each well. Incubate for 15-30 minutes at room temperature to allow for inhibitor binding.
-
Reaction Initiation: Initiate the strand transfer reaction by adding a digoxigenin-labeled target DNA substrate.
-
Incubation: Incubate the plate at 37°C for 60-90 minutes to allow the strand transfer reaction to proceed.
-
Detection: Stop the reaction. The plate is then washed, and an anti-digoxigenin antibody conjugated to a reporter enzyme (e.g., horseradish peroxidase) is added. After another incubation and wash step, a chemiluminescent or fluorescent substrate is added.
-
Data Acquisition: Read the signal on a plate reader. The intensity of the signal is proportional to the amount of strand transfer product formed.
-
Analysis: Plot the signal against the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value, which represents the concentration of the compound required to inhibit 50% of the integrase activity.
Safety and Handling
As a research chemical, 4-chloro-1-methyl-1H-indole-2-carboxylic acid must be handled with appropriate care, following standard laboratory safety protocols.
GHS Hazard Classification: [4]
-
H315: Causes skin irritation (Warning)[4]
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H319: Causes serious eye irritation (Warning)[4]
-
H335: May cause respiratory irritation (Warning)[4]
Recommended Personal Protective Equipment (PPE): [8][9]
-
Eye Protection: Wear appropriate protective eyeglasses or chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[8]
-
Hand Protection: Wear compatible chemical-resistant gloves.
-
Skin and Body Protection: Wear appropriate protective clothing, such as a lab coat, to prevent skin exposure.[8]
-
Respiratory Protection: Use only in a well-ventilated area, such as a chemical fume hood.[8] If exposure limits are exceeded or irritation is experienced, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[8]
Handling and Storage:
-
Avoid breathing dust, fume, gas, mist, vapors, or spray.[8][10]
-
Wash face, hands, and any exposed skin thoroughly after handling.[8]
-
Store in a well-ventilated place. Keep the container tightly closed and store locked up.[8][9]
Conclusion
4-chloro-1-methyl-1H-indole-2-carboxylic acid is a valuable heterocyclic building block with significant potential in medicinal chemistry. Its structural features make it an attractive scaffold for developing inhibitors of key biological targets, most notably HIV-1 integrase. This guide has provided a technical foundation covering its properties, synthesis, analytical characterization, and safe handling. The detailed protocols and mechanistic insights serve as a starting point for researchers aiming to leverage this compound in their drug discovery and development programs. Further derivatization and structure-activity relationship studies are warranted to fully exploit the therapeutic potential of this promising indole core.
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Zhang, R.-H., et al. The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors. International Journal of Molecular Sciences. [Link]
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